5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine (EMOA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family and is used as a reagent in many lab experiments. EMOA is a versatile compound that can be used as a catalyst, a reagent, or as a reactant in various biochemical and physiological processes.
Scientific Research Applications
Biofuel Production
5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine: is a compound that has been explored for its potential in biofuel production. The compound’s derivatives, particularly 5-ethoxymethylfurfural (EMF) , have been identified as promising candidates for advanced biofuels due to their high energy density and satisfactory combustion performance . EMF can be synthesized from biomass sugars like glucose, fructose, and inulin, using acid catalysts in ethanol, which aligns with sustainable development goals by minimizing wastewater treatment and maximizing the recovery of unreacted ethanol .
Catalysis in Chemical Synthesis
In the field of chemical synthesis, 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine and its related compounds have been utilized in catalytic processes. For instance, hierarchical lamellar multi-functional zeolite catalysts have been developed for the conversion of glucose into EMF, showcasing the compound’s role in facilitating one-pot cascade reactions for carbohydrate upgrading . This application is significant for the synthesis of bio-based chemicals and fuels from renewable resources.
Energy Industry
The derivatives of 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine are being considered for use in the energy industry as potential additives to diesel and gasoline. EMF, in particular, has an energy density close to that of diesel and gasoline, making it a potential biofuel additive . Its high oxidation stability and the reduction of soot emissions, sulfur oxides, and nitrogen oxides make it an environmentally friendly alternative to traditional fuels.
Environmental Science
In environmental science, the compound’s derivatives are part of the research into green solvents and catalysts for biomass upgrading. Deep eutectic solvents (DESs), which are used as sustainable media and green catalysts, have been employed in the catalytic use of upgrading biomass-related substances towards biofuels and value-added chemicals . This aligns with the goals of reducing ecological pollution and promoting the use of renewable resources.
Agriculture
The compound’s derivatives have applications in agriculture, particularly in the preparation of high-value-added platform compounds from biomass materials. Known as the “sleeping giant,” 5-HMF, a derivative, is one of the most important biomass platform compounds with promising applications . Efficient catalysts and catalytic systems for the conversion of polysaccharide raw materials into valuable chemicals are being developed, which could revolutionize agricultural waste utilization.
Materials Science
In materials science, 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine is involved in the synthesis of multifunctional heteroatom zeolites. These zeolites have controlled meso-/microporous morphology and acidity, which are crucial for a wide range of applications, including catalysis and materials development . The compound’s role in the synthesis of these zeolites demonstrates its importance in advancing materials with specific properties for industrial applications.
properties
IUPAC Name |
5-(ethoxymethyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGPIXUMUDGKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651625 | |
Record name | 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1042789-31-0 | |
Record name | 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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